2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride
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Overview
Description
2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C12H17ClFN3O2 and a molecular weight of 289.74 . This compound is characterized by the presence of a fluorine atom, a nitro group, and a piperidinylmethyl group attached to an aniline moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted aniline compounds.
Scientific Research Applications
2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to various biological targets. The piperidinylmethyl group can enhance the compound’s solubility and bioavailability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride can be compared with other similar compounds, such as:
2-Fluoro-6-nitroaniline: Lacks the piperidinylmethyl group, which may affect its solubility and reactivity.
6-Nitro-N-(piperidin-4-ylmethyl)aniline: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
2-Fluoro-N-(piperidin-4-ylmethyl)aniline: . The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(16(17)18)12(10)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJCPRCDNGQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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